(1-methylcyclobutyl)methanesulfonyl chloride

Description

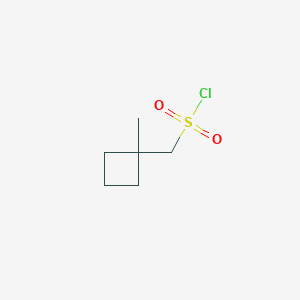

(1-Methylcyclobutyl)methanesulfonyl chloride is a specialized organosulfur compound with the molecular formula C₆H₁₁ClO₂S. It features a cyclobutane ring substituted with a methyl group at the 1-position, linked to a methanesulfonyl chloride group (-SO₂Cl). This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its unique cyclobutyl structure imparts steric and electronic effects that influence reactivity and stability compared to linear or less strained analogs .

Properties

IUPAC Name |

(1-methylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWELZJMCCBKRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methylcyclobutyl)methanesulfonyl chloride typically involves the chlorosulfonation of 1-methylcyclobutane . This reaction is usually carried out using sulfur trioxide (SO3) in the presence of chlorine (Cl2) under controlled conditions to ensure the formation of the desired sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale chlorosulfonation reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as distillation to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

(1-Methylcyclobutyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form (1-methylcyclobutyl)methanesulfonic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction: Reduction reactions are less common for sulfonyl chlorides, but they can be achieved using lithium aluminum hydride (LiAlH4) to produce (1-methylcyclobutyl)methanesulfonic acid .

Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols or amines , to form corresponding sulfonate esters or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alcohols, Amines, Pyridine

Major Products Formed:

(1-Methylcyclobutyl)methanesulfonic acid

Sulfonate esters

Sulfonamides

Scientific Research Applications

(1-Methylcyclobutyl)methanesulfonyl chloride: has several applications in scientific research, including:

Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1-Methylcyclobutyl)methanesulfonyl chloride: can be compared with other sulfonyl chloride derivatives, such as benzene sulfonyl chloride and p-toluenesulfonyl chloride . While these compounds share the sulfonyl chloride functional group, This compound is unique due to its cyclobutyl ring structure, which imparts different chemical properties and reactivity.

Comparison with Similar Compounds

Key Findings:

Steric Effects : The cyclobutane ring introduces significant steric hindrance, reducing reactivity compared to unsubstituted analogs like cyclobutylmethanesulfonyl chloride . For example, solvolysis studies suggest that 1-methylcyclobutyl derivatives exhibit slower reaction kinetics than tert-butyl analogs due to angle strain .

Electronic Effects: Substituents like ethoxy (-OCH₂CH₃) or dimethylamino (-N(CH₃)₂) alter electrophilicity. Electron-donating groups (e.g., ethoxy) decrease reactivity, while electron-withdrawing groups (e.g., methyl) enhance susceptibility to nucleophilic attack .

Safety and Handling : Like methanesulfonyl chloride, these compounds react violently with water and require controlled hydrolysis with NaOH (2.5 M) for safe disposal .

Biological Activity

(1-Methylcyclobutyl)methanesulfonyl chloride is an organic compound classified as a sulfonyl chloride derivative. Its unique structure, featuring a cyclobutyl ring and a methanesulfonyl chloride functional group, contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClOS

- CAS Number : 1784891-28-6

- Structure : The compound consists of a cyclobutyl ring with a methyl group attached to one carbon and a methanesulfonyl chloride group attached to another.

The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with various biological molecules. Sulfonyl chlorides are known for their ability to modify proteins and nucleic acids, potentially influencing biological processes such as:

- Protein Modification : Interactions with amino acid residues can lead to changes in protein function.

- Nucleic Acid Interaction : The compound may alter the structure or function of DNA and RNA, impacting gene expression.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. For instance, sulfonamide derivatives are often explored for their therapeutic potential in treating various diseases. The specific biological effects of this compound remain under investigation, but its structural features suggest possible applications in:

- Anti-inflammatory Treatments : By modifying immune response pathways.

- Anticancer Strategies : Targeting specific signaling pathways involved in tumorigenesis.

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological implications of sulfonyl chlorides:

- Modification of Immune Activity : Research has shown that compounds inhibiting Janus Kinase (JAK) activity can modulate immune responses, suggesting that this compound may have similar effects on immune function through its reactivity with JAK-related pathways .

- Genotoxicity Studies : Although specific data for this compound is limited, related compounds have demonstrated both positive and negative results in genotoxicity assays. For example, methanesulfonyl chloride has shown mutagenic effects in vitro but negative results in vivo tests .

- Reactivity with Biological Molecules : Interaction studies indicate that sulfonyl chlorides can react with nucleophiles present in biological systems, leading to the formation of sulfonamide derivatives that may possess unique biological activities.

Comparative Analysis

To better understand the significance of this compound within its chemical class, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methanesulfonyl Chloride | Simple sulfonyl chloride | Lacks cyclobutyl and methyl groups; simpler reactivity profile |

| This compound | Methyl group on cyclobutyl | Distinct structural features enhance reactivity |

| Cyclobutylmethanesulfonyl Chloride | Cyclobutyl ring without methyl substituent | Limited by absence of additional functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.